2-Methyl-4-oxopentyl acetate
Overview
Description
2-Methyl-4-oxopentyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a methyl group, a ketone group, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxopentyl acetate typically involves the esterification of 2-Methyl-4-oxopentanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 2-Methyl-4-oxopentanol and acetic acid, along with the acid catalyst, into the reactor.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield 2-Methyl-4-hydroxypentyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-Methyl-4-oxopentanoic acid.
Reduction: 2-Methyl-4-hydroxypentyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxopentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxopentyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-Methyl-4-oxopentanol, which can further participate in biochemical pathways. The ketone group can interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Ethyl acetate: A common ester with a simpler structure, used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl acetate: Used as a solvent and in fragrances.
Uniqueness: 2-Methyl-4-oxopentyl acetate is unique due to the presence of both a ketone and an acetate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate.
Properties
IUPAC Name |
(2-methyl-4-oxopentyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(4-7(2)9)5-11-8(3)10/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZGZLCAVIUQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609411 | |
Record name | 2-Methyl-4-oxopentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65928-14-5 | |
Record name | 2-Methyl-4-oxopentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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